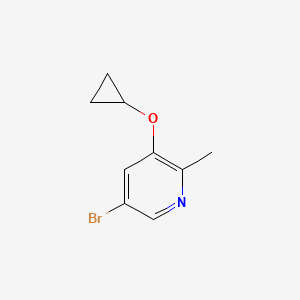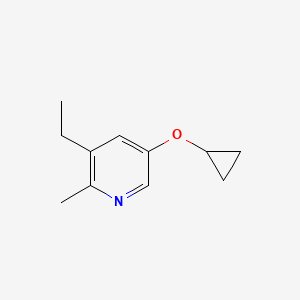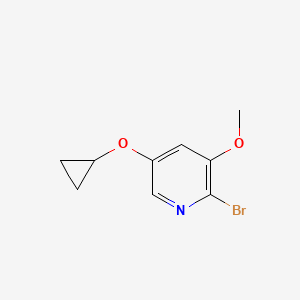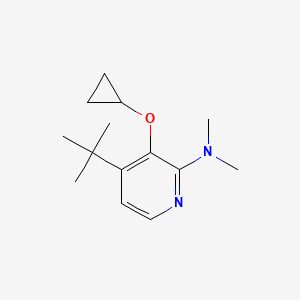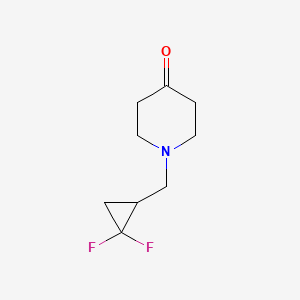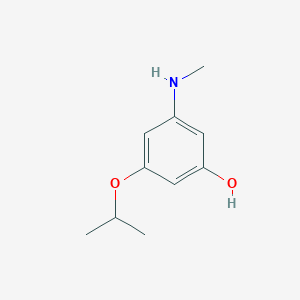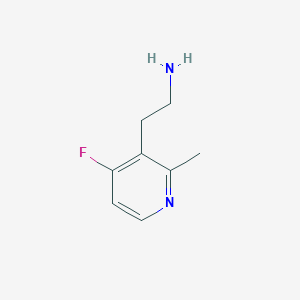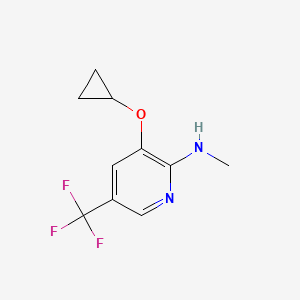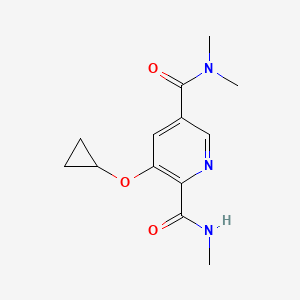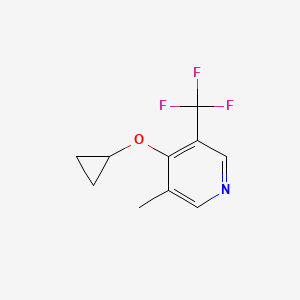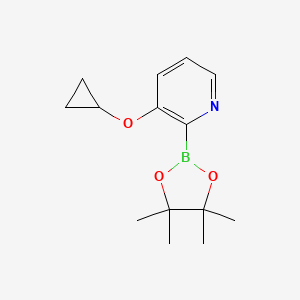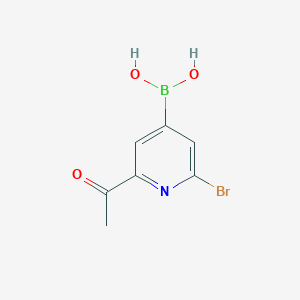
(2-Acetyl-6-bromopyridin-4-YL)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Acetyl-6-bromopyridin-4-YL)boronic acid is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a pyridine ring, which is further substituted with an acetyl group and a bromine atom. The unique structure of this compound makes it a valuable intermediate in various chemical reactions, particularly in the synthesis of complex organic molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-Acetyl-6-bromopyridin-4-YL)boronic acid typically involves the halogen-metal exchange reaction followed by borylation. One common method is the reaction of 2-acetyl-6-bromopyridine with a boron reagent under specific conditions. For example, the use of a palladium catalyst in the presence of a base such as potassium carbonate can facilitate the formation of the boronic acid derivative .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process may involve the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of advanced techniques such as acoustic dispensing technology can also accelerate the synthesis and allow for the production of large libraries of boronic acid derivatives .
Analyse Des Réactions Chimiques
Types of Reactions
(2-Acetyl-6-bromopyridin-4-YL)boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Oxidation and Reduction: The compound can undergo oxidation to form boronic esters or reduction to form boranes.
Substitution Reactions: The bromine atom in the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to facilitate the reactions.
Solvents: Common solvents include tetrahydrofuran (THF) and dimethylformamide (DMF).
Major Products
The major products formed from these reactions include biaryl compounds, boronic esters, and various substituted pyridine derivatives.
Applications De Recherche Scientifique
(2-Acetyl-6-bromopyridin-4-YL)boronic acid has a wide range of applications in scientific research:
Biology: Employed in the study of enzyme inhibitors and as a probe for biological assays.
Medicine: Investigated for its potential use in drug discovery and development, particularly in the design of boron-containing drugs.
Industry: Utilized in the production of organic light-emitting diodes (OLEDs) and other advanced materials.
Mécanisme D'action
The mechanism of action of (2-Acetyl-6-bromopyridin-4-YL)boronic acid involves its ability to form stable complexes with various molecular targets. In Suzuki-Miyaura coupling reactions, the boronic acid group undergoes transmetalation with a palladium catalyst, leading to the formation of a new carbon-carbon bond . The acetyl and bromine substituents can also influence the reactivity and selectivity of the compound in various reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Bromopyridine-4-boronic acid: Similar structure but lacks the acetyl group.
2-Acetyl-6-bromopyridine: Similar structure but lacks the boronic acid group.
Phenylboronic acid: A simpler boronic acid derivative used in various coupling reactions.
Uniqueness
(2-Acetyl-6-bromopyridin-4-YL)boronic acid is unique due to the presence of both the acetyl and bromine substituents on the pyridine ring, which can significantly influence its reactivity and applications. The combination of these functional groups makes it a versatile intermediate in organic synthesis and a valuable tool in scientific research.
Propriétés
Formule moléculaire |
C7H7BBrNO3 |
|---|---|
Poids moléculaire |
243.85 g/mol |
Nom IUPAC |
(2-acetyl-6-bromopyridin-4-yl)boronic acid |
InChI |
InChI=1S/C7H7BBrNO3/c1-4(11)6-2-5(8(12)13)3-7(9)10-6/h2-3,12-13H,1H3 |
Clé InChI |
ZBJRBUNMAHROGD-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC(=NC(=C1)Br)C(=O)C)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


